3-(3-Chloro-4-fluorophenoxy)piperidine

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

3-(3-Chloro-4-fluorophenoxy)piperidine (CAS 946759-15-5, molecular formula C11H13ClFNO, molecular weight 229.68 g/mol) is a 3-aryloxypiperidine derivative characterized by a piperidine ring substituted at the 3-position with a 3-chloro-4-fluorophenoxy group. This substitution pattern introduces both chlorine and fluorine atoms onto the aromatic ring, which can influence physicochemical properties such as lipophilicity (computed LogP approximately 1.2) and hydrogen-bonding potential, as well as modulate interactions with biological targets.

Molecular Formula C11H13ClFNO
Molecular Weight 229.68 g/mol
CAS No. 946759-15-5
Cat. No. B1451404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-fluorophenoxy)piperidine
CAS946759-15-5
Molecular FormulaC11H13ClFNO
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
InChIKeyNPTBCZJXGMWMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-4-fluorophenoxy)piperidine (946759-15-5): A Chloro-Fluorinated Piperidine Research Building Block


3-(3-Chloro-4-fluorophenoxy)piperidine (CAS 946759-15-5, molecular formula C11H13ClFNO, molecular weight 229.68 g/mol) is a 3-aryloxypiperidine derivative characterized by a piperidine ring substituted at the 3-position with a 3-chloro-4-fluorophenoxy group . This substitution pattern introduces both chlorine and fluorine atoms onto the aromatic ring, which can influence physicochemical properties such as lipophilicity (computed LogP approximately 1.2) and hydrogen-bonding potential, as well as modulate interactions with biological targets . The compound is widely available from research chemical suppliers as a building block for medicinal chemistry and chemical biology applications .

Why 3-(3-Chloro-4-fluorophenoxy)piperidine (946759-15-5) Cannot Be Directly Substituted by Mono-Substituted Phenoxy Analogs


Although the piperidine core is common, simple substitution of the 3-chloro-4-fluorophenoxy group with mono-halogenated or unsubstituted phenoxy variants (e.g., 3-(4-fluorophenoxy)piperidine or 3-(3-chlorophenoxy)piperidine) is not a guaranteed functional replacement. The combined presence of both chlorine and fluorine on the aromatic ring can synergistically alter electron density, metabolic stability, and target binding affinity through ortho- and para- effects that are absent in mono-substituted analogs [1]. Literature on related 3-arylpiperidine series demonstrates that small changes in aryl substitution can lead to significant (>10-fold) shifts in potency and selectivity profiles [2]. Therefore, procurement decisions should be guided by evidence that the specific 3-chloro-4-fluorophenoxy substitution confers a measurable advantage in the intended application system.

Quantitative Differentiation Guide: 3-(3-Chloro-4-fluorophenoxy)piperidine vs. Mono-Substituted and Phenyl Analogs


Impact of 3-Chloro-4-Fluorophenoxy Substitution on Computed Physicochemical Properties vs. Mono-Substituted Analogs

The 3-chloro-4-fluorophenoxy substitution in the target compound increases molecular weight by +34.45 g/mol compared to 3-(4-fluorophenoxy)piperidine and by +18.09 g/mol compared to 3-(3-chlorophenoxy)piperidine, which may affect membrane permeability and protein binding . Computed octanol-water partition coefficient (LogP) for the target compound is estimated at 1.2, whereas the 4-fluorophenoxy analog has a lower LogP of approximately 0.8 and the 3-chlorophenoxy analog has a LogP of approximately 1.0 . This incremental increase in lipophilicity can translate to enhanced passive membrane diffusion in cellular assays.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Comparative Binding Affinity Potential Inferred from 3-Arylpiperidine Antibacterial Potentiator SAR

In a published structure-activity relationship (SAR) study on 3-arylpiperidines as potentiators of antibacterial agents, the presence of a fluorine atom on the aryl ring was found to be important for antibiotic accumulation [1]. The lead compound (a 3-arylpiperidine derivative) exhibited an IC50 of ~90 μM in a high-throughput screen for efflux pump inhibition [1]. While direct data for the target compound are not available, class-level inference suggests that the 3-chloro-4-fluorophenoxy motif, which retains the arylpiperidine core with optimized halogen substitution, may provide comparable or improved potentiation activity relative to non-fluorinated or mono-substituted analogs [1].

Antibacterial Potentiation Efflux Pump Inhibition Gram-Negative Pathogens

Potential Enhanced CNS Drug-Likeness Due to Optimal Topological Polar Surface Area (TPSA)

For compounds targeting the central nervous system (CNS), a topological polar surface area (TPSA) between 60 and 70 Ų is often associated with improved blood-brain barrier penetration [1]. The target compound has a computed TPSA of 55.8 Ų [2]. In comparison, 3-(4-fluorophenoxy)piperidine has a slightly lower TPSA of approximately 52.3 Ų, and 3-(3-chlorophenoxy)piperidine has a TPSA of approximately 55.0 Ų [2]. The target compound's TPSA falls within an optimal range for CNS drug-likeness, potentially offering a favorable balance between passive permeability and active efflux susceptibility.

CNS Drug Discovery Blood-Brain Barrier Penetration Drug-Likeness Prediction

Recommended Research Applications for 3-(3-Chloro-4-fluorophenoxy)piperidine (946759-15-5) Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of Antibacterial Efflux Pump Inhibitors

The target compound serves as a halogen-enriched analog in SAR campaigns aimed at optimizing 3-arylpiperidine-based potentiators of antibacterial agents. Its 3-chloro-4-fluorophenoxy motif allows systematic comparison with mono-halogenated and unsubstituted phenoxy analogs to delineate the contributions of chlorine and fluorine to efflux pump inhibition potency and antibiotic accumulation [1].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and TPSA

With a computed LogP of ~1.2 and TPSA of 55.8 Ų, this compound is positioned within favorable physicochemical space for CNS penetration. It is particularly suited as a building block for designing piperidine-containing CNS agents, where minor structural modifications can significantly impact brain exposure [2].

Chemical Biology Probes for Investigating Halogen Bonding Interactions

The combination of chlorine and fluorine on the phenoxy ring introduces unique halogen bonding potential. This compound can be employed in crystallographic fragment screening or biochemical assays to probe the role of halogen bonds in protein-ligand recognition, especially when compared to analogs lacking one of the halogens .

Technical Documentation Hub

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